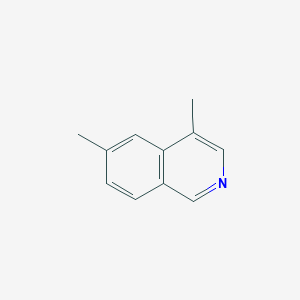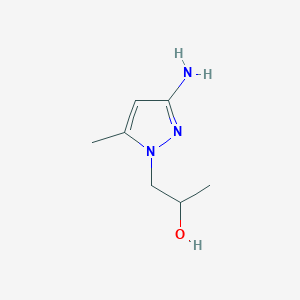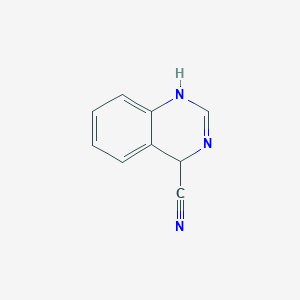![molecular formula C6H8N4O B11920849 2-amino-3,5,6,7-tetrahydro-4H-Pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B11920849.png)
2-amino-3,5,6,7-tetrahydro-4H-Pyrrolo[3,2-d]pyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-3,5,6,7-tetrahydro-4H-Pyrrolo[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the class of pyrrolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to naturally occurring nucleotides.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3,5,6,7-tetrahydro-4H-Pyrrolo[3,2-d]pyrimidin-4-one can be achieved through various synthetic routes. One common method involves the Dimroth rearrangement, which is a type of isomerization reaction that involves the relocation of heteroatoms within the ring system . This rearrangement can be catalyzed by acids, bases, or heat, and is influenced by factors such as the degree of aza-substitution in the ring, pH of the reaction medium, and the presence of electron-withdrawing groups .
Industrial Production Methods
Industrial production methods for this compound typically involve multi-step synthesis processes that are optimized for high yield and purity. These methods often include the use of advanced catalytic systems and controlled reaction conditions to ensure the efficient production of the desired compound .
化学反应分析
Types of Reactions
2-amino-3,5,6,7-tetrahydro-4H-Pyrrolo[3,2-d]pyrimidin-4-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can lead to a wide variety of functionalized derivatives .
科学研究应用
2-amino-3,5,6,7-tetrahydro-4H-Pyrrolo[3,2-d]pyrimidin-4-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, such as antiviral and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases, including cancer and viral infections.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 2-amino-3,5,6,7-tetrahydro-4H-Pyrrolo[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways within the cell. For example, it may inhibit the activity of certain enzymes, such as casein kinase 1 alpha and delta, which are involved in the regulation of cell proliferation and survival . This inhibition can lead to the disruption of cellular processes and ultimately result in the death of cancer cells or the inhibition of viral replication .
相似化合物的比较
2-amino-3,5,6,7-tetrahydro-4H-Pyrrolo[3,2-d]pyrimidin-4-one can be compared with other similar compounds, such as:
Pyrido[2,3-d]pyrimidin-5-one: This compound has a similar structure but differs in the position of the nitrogen atoms within the ring system.
Pyrrolo[1,2-a]pyrazines: These compounds have a similar pyrrole ring but differ in the type of heterocyclic ring fused to the pyrrole.
The uniqueness of this compound lies in its specific structural features and its potential biological activities, which make it a valuable compound for scientific research and potential therapeutic applications .
属性
分子式 |
C6H8N4O |
|---|---|
分子量 |
152.15 g/mol |
IUPAC 名称 |
2-amino-3,5,6,7-tetrahydropyrrolo[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C6H8N4O/c7-6-9-3-1-2-8-4(3)5(11)10-6/h8H,1-2H2,(H3,7,9,10,11) |
InChI 键 |
BWEPECVLUYHMMM-UHFFFAOYSA-N |
规范 SMILES |
C1CNC2=C1N=C(NC2=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-Fluoro-1-oxa-7-azaspiro[4.5]decane](/img/structure/B11920790.png)


![6,8-Difluoroimidazo[1,5-A]pyridine](/img/structure/B11920817.png)
![2H-Indeno[5,4-D][1,2]oxazole](/img/structure/B11920819.png)
![Spiro[cyclopropane-1,3'-pyrrolo[3,2-C]pyridin]-2'(1'H)-one](/img/structure/B11920827.png)
![(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)boronic acid](/img/structure/B11920841.png)


![6H-Furo[2,3-f]isoindole](/img/structure/B11920847.png)
